molecular formula C7H8N2O3 B12282399 2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Cat. No.: B12282399
M. Wt: 168.15 g/mol
InChI Key: FLEXNCWYUXGGQU-UHFFFAOYSA-N
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Description

2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is a chemical compound with the molecular formula C8H10N2O3 It belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-6-oxo-1,6-dihydropyridazine-1-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-oxo-1,6-dihydropyridazine-1-carboxylic acid
  • 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid
  • 2-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid

Uniqueness

2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-(1-methyl-6-oxopyridazin-3-yl)acetic acid

InChI

InChI=1S/C7H8N2O3/c1-9-6(10)3-2-5(8-9)4-7(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

FLEXNCWYUXGGQU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC(=N1)CC(=O)O

Origin of Product

United States

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